molecular formula C27H27N3O4S B11618743 N-(4-Methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide

N-(4-Methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide

Cat. No.: B11618743
M. Wt: 489.6 g/mol
InChI Key: TXPNKHPJVNIROM-UHFFFAOYSA-N
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Description

PMA , belongs to the class of substituted phenethylamines. Its chemical formula is C₁₉H₂₀N₂O₃S . Let’s break down its structure:

PMA features a phenethylamine backbone with a methoxy group (OCH₃) at the para position of the phenyl ring. The compound exhibits interesting pharmacological properties, making it relevant for scientific investigation.

Preparation Methods

Synthetic Routes::

    Reductive Amination:

Industrial Production::
  • While PMA is not industrially produced on a large scale, research laboratories synthesize it for scientific purposes.

Chemical Reactions Analysis

Reactions::

    Oxidation: PMA can undergo oxidative transformations, leading to the formation of various metabolites.

    Reduction: Reduction of the imine group can regenerate the parent amine.

    Substitution: PMA may participate in nucleophilic substitution reactions.

Common Reagents and Conditions::
Major Products::
  • Reduction of the imine yields the primary amine form of PMA.

Scientific Research Applications

PMA finds applications in several fields:

    Chemistry: Used as a model compound for studying reductive amination reactions.

    Biology: Investigated for its interactions with serotonin receptors.

    Medicine: PMA’s pharmacological effects are similar to those of other phenethylamines, affecting mood and perception.

    Industry: Limited industrial applications due to its psychoactive properties.

Mechanism of Action

  • PMA primarily acts as a serotonin receptor agonist , affecting serotoninergic pathways.
  • It may lead to altered mood, perception, and hallucinogenic effects.

Comparison with Similar Compounds

  • PMA shares structural similarities with other phenethylamines, such as MDMA (ecstasy) and amphetamine .
  • Its uniqueness lies in the methoxy substitution pattern and its distinct pharmacological profile.

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H27N3O4S/c1-33-22-12-8-19(9-13-22)16-17-29-24(18-25(31)28-20-10-14-23(34-2)15-11-20)26(32)30(27(29)35)21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,28,31)

InChI Key

TXPNKHPJVNIROM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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